molecular formula C13H9ClF3N3O2 B12044145 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B12044145
M. Wt: 331.68 g/mol
InChI Key: OGVFGAOLPIYKCN-UHFFFAOYSA-N
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Description

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N’-hydroxybenzene-1-carboximidamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a benzene ring through an oxygen atom, and further modified with a hydroxybenzene carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N’-hydroxybenzene-1-carboximidamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable phenol derivative under basic conditions to form the ether linkage . The resulting intermediate is then subjected to further reactions to introduce the hydroxybenzene carboximidamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N’-hydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N’-hydroxybenzene-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N’-hydroxybenzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C13H9ClF3N3O2

Molecular Weight

331.68 g/mol

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C13H9ClF3N3O2/c14-10-5-8(13(15,16)17)6-19-12(10)22-9-3-1-7(2-4-9)11(18)20-21/h1-6,21H,(H2,18,20)

InChI Key

OGVFGAOLPIYKCN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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